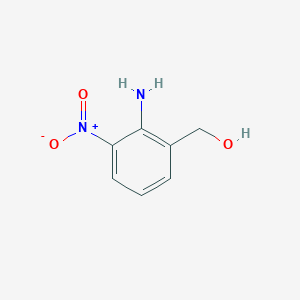

(2-Amino-3-nitrophenyl)methanol

Description

(2-Amino-3-nitrophenyl)methanol (Ref: 10-F690066) is an aromatic compound with a molecular formula of C₇H₇N₂O₃, featuring a benzene ring substituted with amino (-NH₂), nitro (-NO₂), and hydroxymethyl (-CH₂OH) groups at positions 2, 3, and 1, respectively. This unique arrangement of electron-donating (amino) and electron-withdrawing (nitro) groups, combined with the polar methanol substituent, imparts distinct physicochemical properties.

Properties

IUPAC Name |

(2-amino-3-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-3,10H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDXMUKYIMSGDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50444955 | |

| Record name | (2-Amino-3-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139743-08-1 | |

| Record name | (2-Amino-3-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-3-nitrophenyl)methanol typically involves the nitration of 2-aminophenylmethanol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized for yield and purity, and the product is often purified through recrystallization or other separation techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-3-nitrophenyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The nitro group can be reduced to an amino group, resulting in the formation of a diamine derivative.

Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are commonly used.

Substitution: Acylation can be carried out using acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

Oxidation: Formation of 2-amino-3-nitrobenzaldehyde or 2-amino-3-nitrobenzoic acid.

Reduction: Formation of 2,3-diaminophenylmethanol.

Substitution: Formation of N-acyl or N-alkyl derivatives of this compound.

Scientific Research Applications

Chemical Applications

1. Synthesis Intermediate

(2-Amino-3-nitrophenyl)methanol serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly valuable in the production of pharmaceuticals and agrochemicals. The compound's structure allows for modifications that can lead to derivatives with enhanced biological activity or improved physical properties.

2. Dyes and Pigments

The compound is utilized in the manufacturing of dyes and pigments. Its ability to form stable complexes with metal ions makes it suitable for producing colorants used in textiles and coatings.

Biological Applications

1. Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. Studies have focused on its ability to inhibit the enzyme PqsD, which is involved in the quorum sensing mechanism of Pseudomonas aeruginosa. The inhibition of this enzyme disrupts biofilm formation, making it a potential candidate for treating infections caused by this pathogen .

2. Anticancer Research

The compound's derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, specific derivatives showed significant activity against human acute myeloid leukemia cells, indicating potential for development as anticancer agents .

Medical Applications

1. Drug Development

Ongoing research is exploring this compound as a building block for drug development. Its role as an enzyme inhibitor positions it as a candidate for designing drugs targeting specific receptors or pathways involved in disease processes .

2. Structure-Activity Relationship Studies

Recent studies have examined the structure-activity relationship of (2-nitrophenyl)methanol derivatives to optimize their biological activity. These studies revealed that modifications in the nitrophenyl moiety could enhance inhibitory potency against target enzymes, paving the way for more effective therapeutics .

Industrial Applications

1. Production of Functional Materials

In addition to its use in dyes, this compound is employed in creating materials with specific functional properties. Its chemical reactivity allows it to be incorporated into polymers and other materials used in various industrial applications.

Case Studies

Mechanism of Action

The mechanism of action of (2-Amino-3-nitrophenyl)methanol and its derivatives depends on the specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The presence of both amino and nitro groups allows for diverse interactions with biological targets, influencing pathways involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The following structurally related compounds (Table 1) were identified based on similarity scores derived from structural databases and literature:

Table 1: Key Structural Analogs of (2-Amino-3-nitrophenyl)methanol

| Compound Name | CAS Number | Molecular Formula | Functional Groups | Similarity Score | Key Distinctions |

|---|---|---|---|---|---|

| (2-Amino-3-methylphenyl)methanol | 273749-25-0 | C₈H₉NO | Amino, methyl, methanol | 0.97 | Methyl replaces nitro group |

| 2-(Methoxymethyl)benzene-1,4-diamine | 623-04-1 | C₈H₁₂N₂O | Diamine, methoxymethyl | 0.90 | Methoxy and diamine substituents |

| 1-(2-Amino-6-nitrophenyl)ethanone | 56515-63-0 | C₈H₈N₂O₃ | Amino, nitro, ethanone | - | Ethanone replaces methanol group |

Functional Group Impact on Properties

(2-Amino-3-methylphenyl)methanol (0.97 similarity): The methyl group at position 3 reduces electron-withdrawing effects compared to the nitro group in the target compound. Applications: Likely used in less electron-deficient aromatic systems, such as dye intermediates .

2-(Methoxymethyl)benzene-1,4-diamine (0.90 similarity): The methoxymethyl and diamine groups enhance solubility in polar solvents but reduce electrophilicity. Applications: Potential use in polymer crosslinking or coordination chemistry due to dual amine functionality .

1-(2-Amino-6-nitrophenyl)ethanone (56515-63-0): The ethanone group introduces ketone reactivity (e.g., nucleophilic additions), contrasting with the alcohol-based reactivity of the target compound. Hazards: Limited toxicological data; precautionary measures (e.g., avoiding inhalation) are recommended .

Availability and Commercial Viability

Biological Activity

(2-Amino-3-nitrophenyl)methanol, also known as 139743-08-1, is an organic compound that has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article delves into the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and potential applications in drug development.

Chemical Structure and Properties

The chemical formula of this compound is C₇H₈N₂O₃. It features an amino group (-NH₂), a nitro group (-NO₂), and a hydroxymethyl group (-CH₂OH) attached to a benzene ring. This unique structure contributes to its biological activity.

Target Enzyme: PqsD

The primary target of this compound is PqsD, an enzyme crucial for the biosynthesis of signal molecules in the quorum sensing (QS) system of Pseudomonas aeruginosa. By inhibiting PqsD, this compound disrupts the QS system, leading to reduced production of signal molecules such as HHQ and PQS. This inhibition can significantly affect bacterial communication and biofilm formation, making it a potential therapeutic agent against infections caused by this pathogen.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits promising antimicrobial properties. The compound has been shown to inhibit the growth of various bacterial strains, including multidrug-resistant strains. The minimal inhibitory concentrations (MICs) for some tested strains were reported to be as low as 0.03125 μg/mL .

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown potential anticancer activity. Its derivatives are being studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The exact mechanisms are still under investigation but may involve interference with cellular signaling pathways.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the nitrophenyl moiety significantly influence the inhibitory activity against PqsD. For example, introducing different substituents on the phenyl ring has been shown to enhance binding affinity and selectivity for the target enzyme. Compounds with a tetrahedral geometry between phenyl rings were found to be particularly effective .

| Compound | Substituent | Inhibition Activity |

|---|---|---|

| 1 | -Cl | Moderate |

| 2 | -Br | High |

| 3 | -F | Very High |

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that this compound possesses favorable ADME properties, indicating good absorption, distribution, metabolism, and excretion characteristics. These properties are crucial for its potential use in therapeutic applications.

Case Studies and Research Findings

- Inhibition of Biofilm Formation : A study highlighted that derivatives of this compound effectively inhibited biofilm formation in Pseudomonas aeruginosa, demonstrating their potential as anti-biofilm agents .

- Anticancer Activity : Another research effort focused on the compound's derivatives showed promising results in inducing apoptosis in various cancer cell lines, suggesting its utility in cancer therapy.

- Broad-Spectrum Antimicrobial Effects : A comprehensive evaluation revealed that this compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.